molecular formula C16H14N2O B4919409 1-methoxy-4-(4-methylphenyl)phthalazine

1-methoxy-4-(4-methylphenyl)phthalazine

Cat. No.: B4919409
M. Wt: 250.29 g/mol
InChI Key: FHWTUFMSKRSCOM-UHFFFAOYSA-N
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Description

1-Methoxy-4-(4-methylphenyl)phthalazine is an organic compound with the molecular formula C16H14N2O It is a derivative of phthalazine, a bicyclic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-methoxy-4-(4-methylphenyl)phthalazine typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form 4-methylbenzohydrazide. This intermediate is then subjected to cyclization with phthalic anhydride in the presence of a suitable catalyst to yield the desired phthalazine derivative. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetic acid to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

1-Methoxy-4-(4-methylphenyl)phthalazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phthalazine derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring can be replaced with other functional groups using reagents like halogens, alkylating agents, or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with carboxylic acid or ketone groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

1-Methoxy-4-(4-methylphenyl)phthalazine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may result from its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

1-Methoxy-4-(4-methylphenyl)phthalazine can be compared with other phthalazine derivatives, such as:

    1-Methoxy-4-(4-chlorophenyl)phthalazine: This compound has a chlorine substituent instead of a methyl group, which may alter its chemical reactivity and biological activity.

    1-Methoxy-4-(4-nitrophenyl)phthalazine:

    1-Methoxy-4-(4-aminophenyl)phthalazine: An amino group can enhance the compound’s ability to form hydrogen bonds, influencing its interactions with biological targets.

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-methoxy-4-(4-methylphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16(19-2)18-17-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWTUFMSKRSCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322206
Record name 1-methoxy-4-(4-methylphenyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

364621-69-2
Record name 1-methoxy-4-(4-methylphenyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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